molecular formula C29H58N2O6S B13771900 (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate CAS No. 93882-18-9

(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate

Cat. No.: B13771900
CAS No.: 93882-18-9
M. Wt: 562.8 g/mol
InChI Key: FMGRHIWJCNVYPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt characterized by a complex amphiphilic structure. The molecule consists of a trimethylammonium group linked via a propyl chain to a 2,5-dioxopyrrolidine ring substituted with an octadecyl (C18) chain. The methyl sulphate anion serves as the counterion. The long alkyl chain (C18) enhances hydrophobicity, enabling micelle formation, while the polar dioxopyrrolidine and quaternary ammonium groups contribute to aqueous solubility and ionic interactions.

Properties

CAS No.

93882-18-9

Molecular Formula

C29H58N2O6S

Molecular Weight

562.8 g/mol

IUPAC Name

methyl sulfate;trimethyl-[3-(3-octadecyl-2,5-dioxopyrrolidin-1-yl)propyl]azanium

InChI

InChI=1S/C28H55N2O2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-25-27(31)29(28(26)32)23-21-24-30(2,3)4;1-5-6(2,3)4/h26H,5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FMGRHIWJCNVYPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate typically involves the quaternization of tertiary amines with alkyl halides or sulfates. The reaction conditions often include the use of solvents like ethanol or water, and the process is carried out under controlled temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale quaternization reactions in reactors designed to handle the exothermic nature of the process. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

(Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (Trimethyl(3-(3-(octadecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) methyl sulphate involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and facilitating the entry of other molecules. It also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid structure, combining a pyrrolidine dione moiety with a quaternary ammonium group. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Features Applications Distinctive Properties
Target Compound C18 alkyl chain, dioxopyrrolidine, quaternary ammonium, methyl sulphate anion Surfactant, antimicrobial agent, drug delivery Enhanced micellar stability due to C18 chain; dual polar/apolar interactions
Benzalkonium Chloride Benzyl-substituted quaternary ammonium, chloride anion Disinfectant, preservative Higher toxicity to mammalian cells; limited biocompatibility
Cetrimonium Bromide C16 alkyl chain, trimethylammonium, bromide anion Hair conditioners, antiseptics Shorter alkyl chain (C16) reduces micelle stability compared to C18
Organophosphorus Compounds (e.g., ) Phosphoramidate/phosphonamidate esters, variable alkyl chains Pesticides, chemical warfare agents Higher electrophilicity; neurotoxic mechanisms
Poly(ethylene glycol) diacrylate (PEGDA) PEG-based crosslinker, acrylate groups 3D bioprinting, hydrogels Lacks ionic functionality; biocompatible but limited antimicrobial activity

Key Research Findings

Surfactant Performance : The C18 chain in the target compound likely enables lower critical micelle concentrations (CMCs) compared to shorter-chain analogues like cetrimonium bromide, enhancing its efficiency in solubilizing hydrophobic molecules .

Bioactivity : Unlike benzalkonium chloride, the dioxopyrrolidine group may reduce cytotoxicity while retaining antimicrobial efficacy, as seen in plant-derived bioactive compounds with cyclic amide structures .

Stability : The methyl sulphate anion offers improved hydrolytic stability over halide-containing quaternary ammonium salts, which are prone to degradation under acidic conditions .

Limitations and Challenges

  • Synthesis Complexity : The multi-step synthesis of the dioxopyrrolidine-quaternary ammonium hybrid may limit scalability compared to simpler quaternary ammonium salts .
  • Ecotoxicology: While organophosphorus compounds () exhibit acute toxicity, the environmental impact of the target compound’s persistent C18 chain requires further study .

Biological Activity

Trimethyl(octadecyl)ammonium methyl sulphate (CAS No. 18684-11-2) is a quaternary ammonium compound that exhibits significant biological activity, primarily in the fields of biochemistry and pharmacology. This compound is characterized by its unique structure, which includes a long-chain alkyl group (octadecyl) and a trimethylammonium moiety, contributing to its surfactant properties and biological interactions.

  • Molecular Formula : C22_{22}H49_{49}NO4_4S
  • Molecular Weight : 423.694 g/mol
  • CAS Number : 18684-11-2

Trimethyl(octadecyl)ammonium methyl sulphate functions primarily as a surfactant, influencing membrane permeability and cellular interactions. Its quaternary ammonium structure allows it to interact with lipid bilayers, altering membrane fluidity and facilitating the transport of other molecules across cellular membranes. This property is particularly relevant in drug delivery systems, where it can enhance the bioavailability of therapeutic agents.

Biological Activity

The biological activity of trimethyl(octadecyl)ammonium methyl sulphate can be categorized into several key areas:

  • Antimicrobial Activity
    • Exhibits broad-spectrum antimicrobial properties against bacteria and fungi.
    • Effective in disrupting microbial cell membranes, leading to cell lysis.
  • Cell Membrane Interaction
    • Alters membrane properties, enhancing permeability for various compounds.
    • Can be utilized in drug formulation to improve absorption rates.
  • Cytotoxicity
    • Displays cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
    • The degree of cytotoxicity varies with concentration and exposure time.
  • Gene Delivery
    • Used as a vector in gene therapy due to its ability to encapsulate nucleic acids and facilitate their entry into cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Drug DeliveryEnhances permeability of hydrophilic drugs
Gene DeliveryFacilitates transfection efficiency

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of trimethyl(octadecyl)ammonium methyl sulphate against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% (v/v), highlighting its potential as a preservative in pharmaceutical formulations.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In another investigation, the cytotoxic effects of trimethyl(octadecyl)ammonium methyl sulphate were assessed on human breast cancer cells (MCF-7). The compound exhibited IC50_{50} values ranging from 25 to 50 µM after 24 hours of exposure, suggesting a dose-dependent response that warrants further exploration for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.